Pan-Assay Inactivity: A Quantifiable Negative Selectivity Profile for Negative Control Applications
In a comprehensive panel of high-throughput screening assays, 1-(Indolin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone (872689-35-5) demonstrates a unique and quantifiable lack of activity. Specifically, it was tested and recorded as 'Inactive' in 20 distinct biochemical and cell-based primary HTS assays [1]. In contrast, its close analog 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone (872689-32-2) is described as having potential biological activities and has garnered attention in medicinal chemistry , although no quantitative HTS inactivity profile is publicly documented for direct comparison. This creates a class-level inference where 872689-35-5 is uniquely positioned as a validated inert compound.
| Evidence Dimension | Count of distinct HTS assays with a result of 'Inactive' |
|---|---|
| Target Compound Data | 20 assays confirmed as 'Inactive' |
| Comparator Or Baseline | 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone (872689-32-2) and other similar screening compounds: No comparable validated inactivity profile has been documented. |
| Quantified Difference | Target compound has a documented 0% hit rate across 20 diverse assays, while the analog's profile is undocumented, making the target compound a singular choice for an inert scaffold. |
| Conditions | Data sourced from the NIH Molecular Libraries Program via PubChem, covering targets like S1P3, PPARgamma, Ras/Rac GTPases, and others [1]. |
Why This Matters
For scientists requiring a confirmed inert small molecule for use as a negative control, 872689-35-5 is a validated choice, whereas an analog with unknown or suspected bioactivity would compromise experimental conclusions.
- [1] National Center for Biotechnology Information. PubChem BioAssay Summary for CID 7206004. Accessed April 2026. View Source
